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Compound of Interest

Compound Name: 2-Chloro-N-methylacetamide

Cat. No.: B104489 Get Quote

Introduction
2-Chloro-N-methylacetamide (C₃H₆ClNO, CAS No: 96-30-0) is a valuable chemical

intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise

molecular structure and purity are critical for ensuring the desired outcome and safety of

subsequent reactions. Spectroscopic analysis provides a definitive, non-destructive method for

confirming the structural integrity of this compound. This guide offers an in-depth analysis of 2-
Chloro-N-methylacetamide using three core analytical techniques: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, chemists, and quality control professionals. It

moves beyond a simple presentation of data, providing insights into the causal relationships

between molecular structure and spectral output, detailed experimental protocols grounded in

safety, and a self-validating framework for analysis.

Molecular Structure and Analytical Workflow
A robust analytical workflow is essential for the unambiguous identification of 2-Chloro-N-
methylacetamide. The process involves sequential analysis using complementary

spectroscopic techniques, each providing unique and confirmatory structural information.
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Caption: Molecular structure and atom assignment for 2-Chloro-N-methylacetamide. [2] ¹H

NMR Spectrum Analysis:

A signal at approximately 2.8 ppm corresponds to the three protons of the N-methyl group

(CH₃). It appears as a doublet due to coupling with the adjacent N-H proton.

A signal around 4.0 ppm is assigned to the two protons of the chloromethyl group (CH₂Cl).

This appears as a singlet because there are no protons on the adjacent carbonyl carbon.

The downfield shift is caused by the strong electron-withdrawing effect of the adjacent

chlorine atom.

A broad signal typically observed around 6.5-7.5 ppm is attributed to the amide proton (N-H).

Its chemical shift can be variable and the peak is often broad due to quadrupole broadening

and chemical exchange.

¹³C NMR Spectrum Analysis:
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The N-methyl carbon (CH₃) resonates at approximately 26 ppm.

The chloromethyl carbon (CH₂Cl) is found further downfield at about 43 ppm, deshielded by

the electronegative chlorine atom.

The carbonyl carbon (C=O) of the amide group appears significantly downfield, typically

around 167 ppm, which is characteristic for this functional group.

Data Summary: NMR
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¹H NMR Data

Assignment
Chemical Shift

(δ) ppm
Multiplicity Integration Notes

N-H ~7.1 Broad Singlet 1H
Shift can be

variable.

CH₂Cl 4.04 Singlet 2H
Deshielded by Cl

and C=O.

N-CH₃ 2.83 Doublet 3H
Coupled to the

N-H proton.

¹³C NMR Data

Assignment
Chemical Shift

(δ) ppm
Notes

C=O 167.1
Typical amide

carbonyl shift.

CH₂Cl 42.8
Deshielded by

Chlorine.

N-CH₃ 26.4
Shielded

aliphatic carbon.

(Note: Data

sourced from

Spectral

Database for

Organic

Compounds,

AIST, Japan)

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations such as stretching and bending.
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Theoretical Principles
Specific bonds and functional groups absorb IR radiation at characteristic frequencies

(expressed as wavenumbers, cm⁻¹). The presence of sharp, strong absorptions in specific

regions of the spectrum provides compelling evidence for the presence of corresponding

functional groups.

Experimental Protocol: FTIR Analysis
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid

samples as it requires minimal sample preparation.

Sample Application: Place a small amount of the 2-Chloro-N-methylacetamide powder

directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise

ratio.

Background Subtraction: A background spectrum of the clean, empty ATR crystal must be

recorded and subtracted from the sample spectrum.

Data Interpretation and Analysis
The IR spectrum of 2-Chloro-N-methylacetamide is dominated by features characteristic of a

secondary amide.

A strong, sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching

vibration.

The most intense peak in the spectrum appears at approximately 1650 cm⁻¹, which is the

classic region for the C=O stretching vibration (Amide I band).

A band around 1550 cm⁻¹ corresponds to the N-H bending vibration (Amide II band).

Absorptions in the 2900-3000 cm⁻¹ range are due to C-H stretching of the methyl and

methylene groups.
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A distinct band in the fingerprint region, typically around 700-800 cm⁻¹, can be assigned to

the C-Cl stretching vibration.

Data Summary: IR
Frequency (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp N-H Stretch

~2950 Medium C-H Stretch (aliphatic)

~1650 Very Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~750 Medium-Strong C-Cl Stretch

(Note: Data sourced from

Spectral Database for Organic

Compounds, AIST, Japan)

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

information through the analysis of its fragmentation pattern. For this guide, we focus on

Electron Ionization (EI), a common and highly informative technique.

Theoretical Principles
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron

and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart

into smaller, charged fragments. The mass spectrometer separates these ions based on their

mass-to-charge ratio (m/z) and plots their relative abundance.

Experimental Protocol: EI-MS Analysis
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation using a Gas Chromatograph (GC-MS).

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons.
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Mass Analysis: Separate the resulting ions by their m/z ratio using a mass analyzer (e.g., a

quadrupole).

Detection: Detect the ions and record their abundance, generating the mass spectrum.

Data Interpretation and Analysis
The mass spectrum provides the molecular weight and key structural fragments.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 107 and 109, corresponding

to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of

abundance. The presence of this isotopic pattern is a definitive indicator of a chlorine-

containing compound.

Base Peak: The most abundant peak (base peak) is observed at m/z 58. This corresponds to

the stable fragment [CH₃NHCO]⁺, formed by the cleavage of the C-C bond adjacent to the

carbonyl group (α-cleavage), losing the •CH₂Cl radical.

Other Fragments: A peak at m/z 49 ([CH₂Cl]⁺) is also observed.

[C₃H₆³⁵ClNO]⁺•
m/z 107

[CH₃NHCO]⁺
m/z 58 (Base Peak)

- •CH₂Cl

[CH₂³⁵Cl]⁺
m/z 49

- •CONHCH₃

•CH₂Cl •CONHCH₃

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 2-Chloro-N-methylacetamide in EI-MS.

Data Summary: Mass Spectrometry
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m/z Relative Intensity (%) Assignment

109 ~10 [M+2]⁺• (³⁷Cl isotope)

107 ~30 [M]⁺• (³⁵Cl isotope)

58 100 [CH₃NHCO]⁺

49 ~20 [CH₂³⁵Cl]⁺

(Note: Data sourced from NIST

WebBook and Spectral

Database for Organic

Compounds, AIST)

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive

characterization of 2-Chloro-N-methylacetamide. ¹H and ¹³C NMR confirm the precise

carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key

functional groups, particularly the secondary amide and alkyl halide moieties. Finally, mass

spectrometry confirms the molecular weight, elemental composition (presence of chlorine), and

provides a fragmentation pattern consistent with the proposed structure. By employing these

techniques in a coordinated workflow, researchers and drug development professionals can

ensure the identity, purity, and structural integrity of this important chemical intermediate with a

high degree of confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization of 2-Chloro-N-methylacetamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b104489#spectroscopic-data-of-2-chloro-
n-methylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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